Merimepodib (CAS 198821-22-6), also known as VX-497, is a highly potent, reversible, and uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). Structurally distinct from both nucleoside analogs and older fungal derivatives, it belongs to the phenyl-oxazole urea class of inhibitors. By binding directly to the enzyme-substrate complex, Merimepodib blocks the de novo biosynthesis of guanine nucleotides. In procurement and assay design, it is highly valued for its low-nanomolar affinity (Ki = 7–10 nM) and its ability to inhibit IMPDH without requiring intracellular activation, making it a highly reproducible reference standard for host-directed antiviral screening, immunosuppression modeling, and structural biology applications [1].
Generic substitution of Merimepodib with more common IMPDH inhibitors like Ribavirin or Mycophenolic Acid (MPA) frequently compromises assay reproducibility and mechanism-of-action clarity. Ribavirin is a competitive inhibitor that functions as a prodrug; it requires intracellular phosphorylation by host kinases, leading to highly variable efficacy depending on the specific cell line's metabolic profile. Furthermore, Ribavirin induces viral mutagenesis, confounding experiments intended to strictly isolate nucleotide depletion. While MPA is an uncompetitive inhibitor like Merimepodib, it exhibits weaker potency (micromolar vs. nanomolar) and distinct binding kinetics. Procuring Merimepodib provides activation-independent, uncompetitive target engagement, ensuring that observed phenotypic effects are strictly tied to direct IMPDH inhibition rather than variable intracellular metabolism [1].
Merimepodib demonstrates exceptional binding affinity for both human IMPDH isoforms, significantly outperforming legacy inhibitors. In cell-free biochemical assays, Merimepodib exhibits Ki values of 10 nM for IMPDH I and 7 nM for IMPDH II. In contrast, Mycophenolic acid (MPA) typically demonstrates baseline EC50 values in the 240 nM range, while competitive nucleoside analogs like Ribavirin show negligible direct enzyme inhibition without prior conversion to their triphosphate forms [1].
| Evidence Dimension | IMPDH II Inhibition (Ki) |
| Target Compound Data | 7 nM |
| Comparator Or Baseline | Mycophenolic acid (MPA): ~240 nM (EC50) |
| Quantified Difference | >30-fold higher biochemical potency |
| Conditions | Cell-free enzymatic assay |
Nanomolar affinity allows researchers to use significantly lower compound concentrations, minimizing off-target toxicity and improving the signal-to-noise ratio in biochemical screening.
In comparative in vitro viral replication models, Merimepodib consistently demonstrates superior potency and safety profiles compared to the clinical standard Ribavirin. Across a diverse panel of viruses (including HBV, HCMV, RSV, and HSV-1), Merimepodib was quantified as being 17- to 186-fold more potent than Ribavirin. Furthermore, the therapeutic index (ratio of cytotoxicity to antiviral efficacy) of Merimepodib was 14-fold and 39-fold better than Ribavirin for HBV and HCMV, respectively [1].
| Evidence Dimension | Antiviral Potency and Therapeutic Index |
| Target Compound Data | 17- to 186-fold higher potency; 39-fold better TI (HCMV) |
| Comparator Or Baseline | Ribavirin: Baseline (1x) |
| Quantified Difference | Up to 186x greater potency and 39x wider safety margin |
| Conditions | Cultured cell viral replication assays |
The superior therapeutic index ensures that viral inhibition is driven by true antiviral mechanisms rather than compounded host-cell cytotoxicity, which is critical for accurate hit validation.
Merimepodib has proven highly effective as a combination agent in modern antiviral research, particularly against SARS-CoV-2. When used as a monotherapy, a 10 µM dose of Merimepodib reduced SARS-CoV-2 viral titers by 4 logs in Vero cells. However, when combined with the polymerase inhibitor Remdesivir, profound synergy was observed: a combination of just 1.25 µM Merimepodib and 2.5 µM Remdesivir reduced the infectious titer of SARS-CoV-2 to below the detectable limit of the TCID50 assay, outperforming higher concentrations of either agent used alone [1].
| Evidence Dimension | SARS-CoV-2 Viral Titer Reduction |
| Target Compound Data | Merimepodib (1.25 µM) + Remdesivir (2.5 µM): Titer reduced below detectable limit |
| Comparator Or Baseline | Merimepodib alone / Remdesivir alone: Require higher doses (>3.3 µM and >2.5 µM) for comparable reduction |
| Quantified Difference | Synergistic complete suppression at fractional concentrations |
| Conditions | Vero cell SARS-CoV-2 infection model (TCID50 assay) |
Validates Merimepodib as the optimal IMPDH inhibitor for designing and testing host-directed antiviral combination therapies in emerging infectious disease models.
A major procurement differentiator for Merimepodib in laboratory workflows is its direct mechanism of action. Unlike Ribavirin and Tiazofurin, which function as prodrugs requiring intracellular phosphorylation or conversion into NAD analogs, Merimepodib binds directly to the IMPDH enzyme-substrate complex in its native form. This circumvents the primary mechanism of assay variability associated with nucleoside analogs—specifically, the variable expression of host kinases across different cell lines—ensuring consistent, reproducible target engagement in both cell-based and cell-free screening environments [1].
| Evidence Dimension | Requirement for Intracellular Activation |
| Target Compound Data | Active in native form (direct uncompetitive binding) |
| Comparator Or Baseline | Ribavirin / Tiazofurin: Require kinase-mediated phosphorylation/activation |
| Quantified Difference | Elimination of cell-line dependent metabolic bottlenecks |
| Conditions | Cell-based and cell-free screening assays |
Eliminates metabolic conversion as a confounding variable, making Merimepodib the most reliable choice for cross-cell-line reproducibility and cell-free structural studies.
Because Merimepodib targets a host enzyme (IMPDH) rather than a mutable viral protein, it is the premier reference compound for host-directed antiviral screening. It is specifically recommended for checkerboard assays evaluating synergy with direct-acting antivirals (e.g., polymerase inhibitors like Remdesivir) against emerging RNA viruses, where its uncompetitive mechanism prevents the compensatory nucleotide surges that often blunt the efficacy of nucleoside analogs[1].
Merimepodib’s activation-independent, nanomolar affinity (Ki = 7–10 nM) makes it the ideal positive control for cell-free IMPDH enzymatic assays and X-ray crystallography studies. Unlike Ribavirin, which requires conversion to a triphosphate form to be active, Merimepodib can be applied directly to purified IMPDH, ensuring precise, reproducible measurement of direct target engagement [2].
In oncology models where IMPDH2 is upregulated (e.g., glioblastoma, small cell lung cancer), Merimepodib serves as a potent tool compound to validate the de novo guanine nucleotide biosynthesis pathway as a therapeutic target. Its structural distinction from mycophenolic acid allows researchers to confirm that observed anti-proliferative effects are strictly due to IMPDH inhibition rather than scaffold-specific off-target effects [3].